9-Methylanthracene
Overview
Description
9-Methylanthracene: is an organic compound with the molecular formula C15H12 . It is a derivative of anthracene, where a methyl group is substituted at the ninth position of the anthracene ring. This compound is known for its photophysical properties and is used in various scientific research applications, particularly in the field of photochemistry.
Mechanism of Action
Target of Action
9-Methylanthracene, a derivative of anthracene, has been found to interact with several targets. In the field of cancer research, it has been identified as a potential activator of the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor. It does this by regulating the cell cycle and functioning as a transcription factor for several genes involved in apoptosis, DNA repair, and cell cycle arrest .
Mode of Action
The interaction of this compound with its targets leads to various changes at the molecular level. For instance, in the context of cancer treatment, it has been found to suppress the MDM4 protein expression, upregulate the p53 protein level, and induce cell cycle arrest at the G2/M phase . Additionally, this compound undergoes a [4+4] photodimerization in its crystal form , which can be harnessed to generate photomechanical motions such as bending, twisting, and expansion .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its interaction with the p53 protein and the subsequent downstream effects. By upregulating the p53 protein level, it influences the p53 signaling pathway, which plays a critical role in controlling cell cycle progression, DNA repair, and apoptosis .
Pharmacokinetics
Based on its molecular weight of 1922558 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In the context of cancer treatment, it has been found to induce cell cycle arrest at the G2/M phase and apoptosis . This could potentially lead to the death of cancer cells and the inhibition of tumor growth. Moreover, the photodimerization of this compound can generate mechanical work, leading to photomechanical motions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photodimerization process of this compound in polycrystalline thin films was found to be autocatalytic, with both the photochemical reaction and nonradiative relaxation rates increasing as more photoproduct is formed . This suggests that the local environment of a this compound molecule can change as the surrounding molecules react . Furthermore, ionic surfactants like cetyltrimethylammonium bromide (CTAB) were discovered to dramatically promote both the photomechanical motion and the photochemical reaction rates of this compound .
Biochemical Analysis
Biochemical Properties
It is known that 9-Methylanthracene can undergo various chemical reactions due to the presence of the aromatic rings and the methyl group These reactions can potentially involve enzymes, proteins, and other biomolecules, leading to changes in biochemical pathways
Cellular Effects
Some studies suggest that certain anthracene derivatives can influence cell function . For instance, novel this compound derivatives have been shown to activate p53, a protein involved in cell cycle regulation and apoptosis, in glioblastoma cells
Molecular Mechanism
It is known that anthracene and its derivatives can interact with biomolecules at the molecular level . For instance, certain this compound derivatives have been shown to suppress MDM4 protein expression and upregulate p53 protein levels
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 77-79 °C and a boiling point of 196-197 °C/12 mmHg This suggests that this compound is stable under normal laboratory conditions
Metabolic Pathways
It is known that anthracene and its derivatives can undergo various metabolic reactions
Transport and Distribution
It is known that PAHs can be transported and distributed within cells and tissues through various mechanisms
Subcellular Localization
It is known that PAHs can localize in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Methylanthracene can be synthesized through several methods. One common method involves the methylation of anthracene. This can be achieved by reacting anthracene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced by catalytic methylation of anthracene using methanol as the methylating agent. The reaction is carried out in the presence of a catalyst such as aluminum chloride at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methylanthracene can undergo oxidation reactions to form 9-anthracenemethanol or 9-anthracenecarboxaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield this compound dihydro derivatives. This reaction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring. For example, nitration using nitric acid can introduce nitro groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: 9-Anthracenemethanol, 9-Anthracenecarboxaldehyde.
Reduction: this compound dihydro derivatives.
Substitution: Nitro-9-methylanthracene, sulfo-9-methylanthracene.
Scientific Research Applications
Chemistry: 9-Methylanthracene is used as a precursor in the synthesis of various organic compounds. Its photophysical properties make it valuable in the study of photochemical reactions and the development of photomechanical materials.
Biology: In biological research, derivatives of this compound are investigated for their potential as fluorescent probes and sensors. These compounds can be used to study cellular processes and detect specific biomolecules.
Medicine: Recent studies have explored the use of this compound derivatives as potential anticancer agents. For instance, certain derivatives have shown promise as p53 activators for the treatment of glioblastoma multiforme .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials. Its stability and reactivity make it suitable for various applications in material science.
Comparison with Similar Compounds
Anthracene: The parent compound of 9-methylanthracene, used in similar photophysical studies.
9,10-Dimethylanthracene: Another methylated derivative with different photophysical properties.
9-Anthracenemethanol: An oxidation product of this compound with applications in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in the study of photochemical reactions and the development of photomechanical materials. Its derivatives also show potential in medical applications, such as anticancer therapy, which distinguishes it from other anthracene derivatives .
Properties
IUPAC Name |
9-methylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPAVAKSZHMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061134 | |
Record name | 9-Methylanthracene | |
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Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; [Sigma-Aldrich MSDS] | |
Record name | 9-Methylanthracene | |
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Vapor Pressure |
0.0000501 [mmHg] | |
Record name | 9-Methylanthracene | |
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CAS No. |
779-02-2 | |
Record name | 9-Methylanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779-02-2 | |
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Record name | 9-Methylanthracene | |
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Record name | 9-METHYLANTHRACENE | |
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Record name | Anthracene, 9-methyl- | |
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Record name | 9-Methylanthracene | |
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Record name | 9-methylanthracene | |
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Record name | 9-METHYLANTHRACENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-methylanthracene?
A1: this compound has a molecular formula of C\textsubscript{15}H\textsubscript{12} and a molecular weight of 192.26 g/mol.
Q2: Are there any distinct spectroscopic features of this compound?
A2: Yes, this compound exhibits characteristic absorption bands in the UV-Vis region. Research has identified five absorption bands at 392 nm (C2-axis polarization, y-axis), 370 nm (x), 280 nm (y), 260 nm (x), and approximately 220 nm (y) []. Additionally, its photoelectron spectrum shows five π bands at 7.25, 8.43, 9.07, 9.87, and 10.30 eV [].
Q3: How does the methyl group in this compound influence its photoelectron spectrum compared to anthracene?
A3: The methyl group in this compound introduces inductive effects that alter the energy levels of the molecular orbitals. This results in shifts in the photoelectron spectrum compared to anthracene. These effects are well-explained by CNDO and INDO calculations [].
Q4: Does this compound exhibit any interesting photochemical behavior?
A4: Yes, this compound is known to undergo photodimerization reactions. This process forms a head-to-tail [4+4] cycloaddition product, the this compound photodimer []. The reaction kinetics of this dimerization process have been extensively studied, revealing an autocatalytic behavior []. This means the photodimerization rate increases as more photoproduct is formed.
Q5: Is the photodimerization process influenced by external factors?
A5: Yes, the ratio of head-to-tail and head-to-head photodimers formed during the photodimerization of this compound is sensitive to temperature and solvent. Studies have shown that the ratio can either increase or decrease with temperature depending on the solvent used [].
Q6: How does the photodimerization of this compound impact its crystal structure?
A6: The photodimerization of this compound proceeds through a single-crystal-to-single-crystal (SCSC) transformation []. This means the crystal lattice of the reactant (this compound) is transformed into the product (photodimer) without losing its single-crystal nature.
Q7: Can the photodimerization process be exploited for practical applications?
A7: Yes, the photodimerization process induces mechanical stress within the crystal lattice, leading to photomechanical effects like bending and twisting in this compound microcrystals [, ]. This property makes this compound a potential candidate for applications in photomechanical actuators and devices [, ].
Q8: Are there other interesting photophysical properties of this compound?
A8: Yes, studies on the fluorescence lifetimes of this compound in supersonic free jets have revealed a level inversion between the S1 and T2 states during the transition from solution to gas phase []. This finding has implications for understanding the nonradiative decay pathways in the excited state of this molecule.
Q9: How does this compound behave in the presence of strong bases?
A9: this compound can be selectively deprotonated at the methyl group under mild conditions, making it susceptible to reactions with electrophiles []. This reactivity allows for the modification of the this compound structure, potentially leading to new materials and applications.
Q10: What happens when this compound is exposed to oxidizing agents?
A10: this compound can undergo oxidation reactions when exposed to oxidizing agents like cytochrome P450 enzymes and horseradish peroxidase []. These reactions yield various oxidized products, including 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, and anthraquinone. The specific products formed and the underlying mechanisms depend on the oxidizing system used.
Q11: Can this compound react with halogens?
A11: Yes, this compound undergoes halogenation reactions with reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) []. The regioselectivity of halogenation depends on the specific conditions used. For instance, NBS in the presence of iodine leads to the formation of 9-bromo-10-methylanthracene as the major product, while in the absence of iodine, 9-(bromomethyl)anthracene is exclusively formed.
Q12: Does this compound interact with biological systems?
A12: While not extensively studied for its pharmacological properties, this compound exhibits some biological activity. It has been shown to enhance the viscosity of aqueous solutions containing cetyltrimethylammonium bromide (CTAB), indicating potential interactions with biological membranes [].
Q13: Can this compound be metabolized by biological systems?
A13: Yes, studies have shown that this compound is metabolized by liver microsomes from rats and mice, forming trans-dihydrodiol metabolites [, ]. The stereoselectivity of this metabolism is influenced by the presence of enzyme inducers like 3-methylcholanthrene and phenobarbital.
Q14: Does this compound have any practical applications in analytical chemistry?
A14: Yes, this compound has been used as a fluorescent probe for studying the properties of detergent micelles []. By monitoring its fluorescence properties in different micellar environments, researchers can gain insights into micellar parameters like microviscosity, micropolarity, and permeability.
Q15: Are there any environmental concerns regarding this compound?
A15: While this compound itself hasn't been extensively studied for its environmental impact, some studies indicate potential phototoxic effects on mosquito larvae [, ]. This suggests the need for further research on its environmental fate and potential ecotoxicological effects.
Q16: Have computational methods been used to study this compound?
A16: Yes, computational chemistry techniques like CNDO, INDO, and density functional theory (DFT) have been employed to study the electronic structure, spectroscopic properties, and reactivity of this compound [, ]. These calculations provide valuable insights into the molecular properties and reactivity of this compound.
Q17: How does the position of the methyl group on the anthracene ring affect its properties?
A17: Studies comparing the photostability of various methylanthracene isomers (1-methylanthracene, 2-methylanthracene, and this compound) have shown that the position of the methyl group does not significantly impact their photodegradation rates [].
Q18: How do substituents on this compound affect its acidity?
A18: Studies on the equilibrium acidities of α-substituted and 10-substituted 9-methylanthracenes have revealed a linear correlation between the acidity and Hammett σ- constants []. This indicates that electron-withdrawing groups increase the acidity, while electron-donating groups decrease it.
Q19: Can this compound form complexes with other molecules?
A19: Yes, this compound is known to form charge-transfer (CT) complexes with molecules like 1,2,4,5-tetracyanobenzene []. These CT complexes exhibit interesting optical properties and have potential applications in fluorescent probes.
Q20: How does this compound behave upon doping with alkali metals?
A20: Doping this compound with potassium leads to the formation of a material with unique magnetic properties []. The doped material exhibits Curie-Weiss behavior, indicating the presence of local magnetic moments.
Q21: Can this compound be used to create nanostructured materials?
A22: Yes, researchers have successfully grown this compound nanowires within anodic aluminum oxide (AAO) templates []. This approach allows for the controlled fabrication of nanostructured materials with potential applications in photomechanical actuators and devices.
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